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Compound of Interest

Compound Name:
3-Chloro-6-methoxy-N-

methylpyridine-2-carboxamide

CAS No.: 1257535-58-2

Cat. No.: B1487668

Get Quote

Technical Synthesis Guide: 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide

Introduction
This application note details the synthesis of 3-Chloro-6-methoxy-N-methylpyridine-2-
carboxamide, a highly functionalized pyridine scaffold often utilized in the development of

kinase inhibitors and Factor XIa anticoagulants. The presence of the 3-chloro and 6-methoxy

substituents creates a unique electronic environment, modulating the basicity of the pyridine

nitrogen and influencing the conformational lock of the amide via intramolecular hydrogen

bonding.

The protocol prioritizes regiochemical fidelity, ensuring the exclusive substitution of the 6-chloro

position over the sterically hindered 3-chloro position, followed by a controlled amidation to

prevent over-reaction.
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The synthesis is designed around the commercial availability of 3,6-dichloropicolinic acid

(Clopyralid). The core challenge is the regioselective Nucleophilic Aromatic Substitution (

) of the chlorine atom at C6 without affecting the C3 chlorine, which is shielded by the adjacent
carboxylic acid group.

Route Selection:

First, Amidation Second.

Rationale: Attempting amidation first (forming the N-methyl amide) creates a substrate

where the amide carbonyl is a weaker electron-withdrawing group than the carboxylic acid

(or ester), potentially reducing the reactivity of the ring towards the subsequent

methoxylation. Furthermore, the carboxylate anion formed in the first step of the acid-route

prevents competing nucleophilic attacks.

Strategic Pathway:

Regioselective Methoxylation: Reaction of 3,6-dichloropicolinic acid with sodium methoxide.

Amide Coupling: Activation of the resulting 3-chloro-6-methoxypicolinic acid and reaction

with methylamine.

Experimental Protocol
Step 1: Synthesis of 3-Chloro-6-methoxypicolinic acid
This step leverages the steric difference between the C3 and C6 positions. The C3-Cl is ortho

to the carboxylate, making it sterically inaccessible compared to the C6-Cl.

Reagents & Equipment:

Substrate: 3,6-Dichloropicolinic acid (CAS: 1702-17-6)

Reagent: Sodium Methoxide (NaOMe), 25 wt% in Methanol

Solvent: Anhydrous Methanol
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Apparatus: Round-bottom flask, Reflux condenser, Inert gas (N2/Ar) line

Procedure:

Setup: Charge a dry reaction vessel with 3,6-dichloropicolinic acid (1.0 eq) and anhydrous

methanol (10 mL/g).

Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide solution (3.5 eq).

Note: The first equivalent deprotonates the carboxylic acid; the subsequent equivalents

drive the

.

Reaction: Warm the mixture to room temperature, then heat to reflux (65°C) for 12–16 hours.

Monitoring: Monitor by HPLC/LC-MS. The starting material (3,6-dichloro) should

disappear, converting to the mono-methoxy product.

Workup:

Cool to room temperature and concentrate in vacuo to remove bulk methanol.

Dilute residue with water.[1]

Critical Step: Acidify carefully with 1N HCl to pH 3–4. The product, 3-chloro-6-

methoxypicolinic acid, typically precipitates as a white/off-white solid.

Filter the solid, wash with cold water, and dry under vacuum.

Purification: If necessary, recrystallize from Ethanol/Water.
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Parameter Value

Yield 85–92%

Appearance White crystalline solid

1H NMR (DMSO-d6) 7.95 (d, 1H, H4), 7.05 (d, 1H, H5), 3.90 (s, 3H,

OMe)

Key Mechanistic Feature
C6-Cl displacement favored by >95:5 ratio over

C3-Cl

Step 2: Synthesis of 3-Chloro-6-methoxy-N-
methylpyridine-2-carboxamide
Direct amidation is achieved using HATU to ensure mild conditions, avoiding the harshness of

thionyl chloride which might demethylate the methoxy group or cause side reactions.

Reagents & Equipment:

Intermediate: 3-Chloro-6-methoxypicolinic acid (from Step 1)

Amine Source: Methylamine (2.0 M in THF)

Coupling Agent: HATU (1.1 eq)

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

Solvent: Anhydrous DMF or DCM

Procedure:

Activation: Dissolve 3-chloro-6-methoxypicolinic acid (1.0 eq) in anhydrous DMF (5 mL/g).

Add DIPEA (2.0 eq) and stir for 5 minutes.

Coupling: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 15–30

minutes to form the activated ester.
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Amidation: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.

Reaction: Stir at RT for 2–4 hours.

Monitoring: TLC (50% EtOAc/Hexanes) or LC-MS.

Workup:

Dilute the reaction mixture with EtOAc (10 volumes).

Wash sequentially with:

1. Saturated NaHCO3 (2x) – Removes unreacted acid/HATU byproducts.

2. Water (2x) – Removes DMF.

3. Brine (1x).

Dry organic layer over Na2SO4, filter, and concentrate.

Purification: Flash Column Chromatography (SiO2, 0–40% EtOAc in Hexanes) or

recrystallization from EtOAc/Heptane.

Data Specification (Step 2):

Parameter Value

Yield 75–85%

Appearance White/Pale Yellow Solid

Molecular Weight 200.62 g/mol

MS (ESI+) [M+H]+ = 201.0/203.0 (Cl pattern)

1H NMR (CDCl3)
7.65 (d, 1H, Ar-H), 7.50 (br s, 1H, NH), 6.85 (d,

1H, Ar-H), 3.95 (s, 3H, OMe), 3.00 (d, 3H, N-

Me)
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Pathway Visualization
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(Clopyralid)
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(C6 Substitution)

NaOMe (3.5 eq)
MeOH, Reflux

3-Chloro-6-methoxy-N-methyl
pyridine-2-carboxamide

Amide Coupling

1. HATU, DIPEA
2. MeNH2 (THF)

Click to download full resolution via product page

Caption: Two-step synthesis showing regioselective nucleophilic aromatic substitution followed

by HATU-mediated amidation.

Critical Process Parameters (CPP)
Parameter Range Impact on Quality

Step 1: Temperature 60°C – 70°C

< 60°C leads to incomplete

conversion; > 75°C increases

risk of C3-substitution

impurities.

Step 1: Stoichiometry 3.0 – 4.0 eq NaOMe

< 3 eq results in mixed

acid/ester species; excess

ensures full conversion.

Step 2: pH Control Basic (DIPEA)

Acidic conditions during

coupling will protonate

methylamine, halting the

reaction.

Water Content < 0.1% (Step 2)

Water competes with the

amine for the activated ester,

hydrolyzing it back to the acid.
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Safety & Handling
Sodium Methoxide: Highly corrosive and moisture sensitive. Handle under inert atmosphere.

Methylamine: Supplied as a solution in THF or water. It is volatile and toxic; use in a well-

ventilated fume hood.

Pyridine Derivatives: Potential skin irritants and sensitizers. Wear appropriate PPE (gloves,

goggles, lab coat).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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